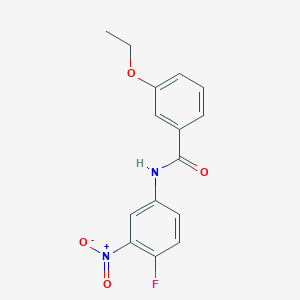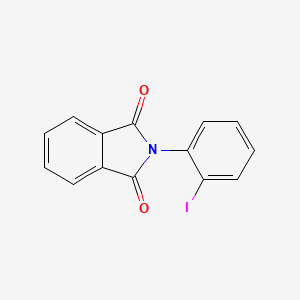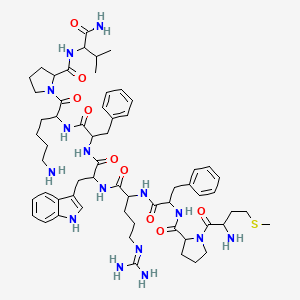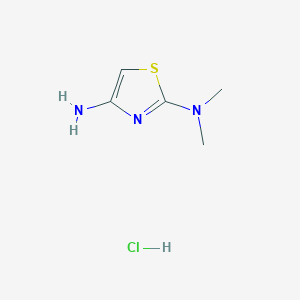![molecular formula C18H19NO2 B12454184 propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate](/img/structure/B12454184.png)
propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE is an organic compound with the molecular formula C18H19NO2. It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a Schiff base linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE typically involves the condensation reaction between 4-methylbenzaldehyde and 4-aminobenzoic acid propyl ester. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The Schiff base linkage in the compound can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the aromatic ring and ester group may contribute to the compound’s overall biological activity by facilitating interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- PROPYL 4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
- PROPYL 4-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
- PROPYL 4-[(E)-[(4-ETHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
Uniqueness
PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the propyl ester group also distinguishes it from other similar compounds, potentially affecting its solubility and interaction with biological systems.
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
propyl 4-[(4-methylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C18H19NO2/c1-3-12-21-18(20)16-8-10-17(11-9-16)19-13-15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
ZGLKHEZJIHCWJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12454128.png)

![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12454137.png)

![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12454155.png)

![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)

![4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B12454178.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)


